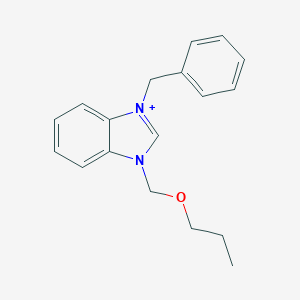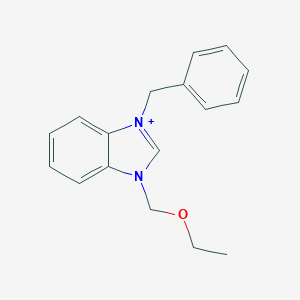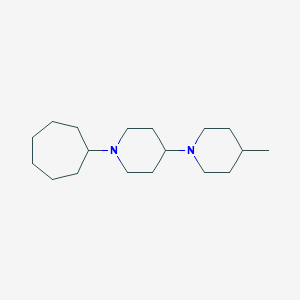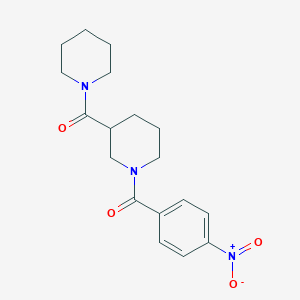![molecular formula C20H23N3O5 B229420 2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229420.png)
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrobenzyl group and a 4-methoxyphenoxyacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-nitrobenzyl chloride: This is achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-nitrobenzylpiperazine: The 4-nitrobenzyl chloride is then reacted with piperazine in the presence of a base such as sodium carbonate to form 4-nitrobenzylpiperazine.
Acetylation with 4-methoxyphenoxyacetic acid: The final step involves the acetylation of 4-nitrobenzylpiperazine with 4-methoxyphenoxyacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction of Nitro Group: 1-[(4-Methoxyphenoxy)acetyl]-4-(4-aminobenzyl)piperazine
Substitution of Methoxy Group: Various substituted derivatives depending on the nucleophile used
Hydrolysis of Acetyl Group: 4-(4-nitrobenzyl)piperazine and 4-methoxyphenoxyacetic acid
科学的研究の応用
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. Its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with a hydroxy group instead of a methoxy group.
1-Acetyl-4-(4-aminobenzyl)piperazine: A derivative with an amino group instead of a nitro group.
1-Acetyl-4-(4-methoxyphenyl)piperazine: A compound with a methoxy group on the phenyl ring instead of the benzyl group.
Uniqueness
2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both the 4-methoxyphenoxyacetyl and 4-nitrobenzyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H23N3O5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-6-8-19(9-7-18)28-15-20(24)22-12-10-21(11-13-22)14-16-2-4-17(5-3-16)23(25)26/h2-9H,10-15H2,1H3 |
InChIキー |
QSTVLSZJEZNHCP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229370.png)
![3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229398.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B229403.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)

